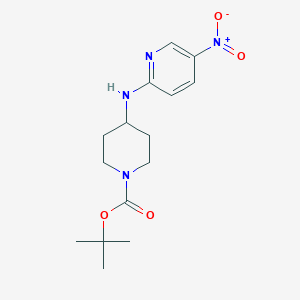

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate

描述

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate (CAS: 1233952-06-1) is a piperidine-based compound with a tert-butyl carbamate protecting group and a 5-nitropyridine substituent linked via an amino (-NH-) moiety. Its molecular formula is C₁₆H₂₄N₄O₄, and it has a molar mass of 336.39 g/mol . The nitro group at the 5-position of the pyridine ring introduces electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions. This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for kinase inhibitors or other biologically active molecules.

属性

IUPAC Name |

tert-butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-11(7-9-18)17-13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHRSBUULWXMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process involving the nitration of pyridine followed by the formation of the piperidine ring. The general steps include:

Nitration of Pyridine: : Pyridine is nitrated to produce 5-nitropyridine.

Formation of Piperidine Ring: : The 5-nitropyridine is then reacted with an appropriate amine to form the piperidine ring.

Esterification: : The resulting compound is esterified with tert-butyl alcohol to produce tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to increase yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The nitro group can be oxidized to form nitrate.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The piperidine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be used.

Substitution: : Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of nitrate derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of various substituted piperidine derivatives.

科学研究应用

This compound has several applications in scientific research:

Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

Biology: : It may serve as a building block for bioactive compounds.

Medicine: : Potential use in drug discovery and development.

Industry: : Application in the production of specialty chemicals.

作用机制

The mechanism by which tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which it is used, such as in biological systems or chemical reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1), focusing on substituent groups, molecular weight, and functional properties.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Electronic Effects: The 5-nitropyridine group in the target compound introduces strong electron-withdrawing effects, which may stabilize charge interactions in biological targets . The thioether linkage in CAS 1353981-45-9 increases lipophilicity compared to the amino linker, possibly affecting membrane permeability .

Physical State and Solubility: Compounds with fluorine (e.g., compound 5 in ) or nitro groups often exhibit higher melting points due to polar interactions.

Synthetic Accessibility :

- The target compound and its analogs (e.g., compound 5 in ) are synthesized via nucleophilic substitution or coupling reactions. For example, compound 5 was prepared using 3,4-difluorophenylamine and a piperidine precursor , suggesting analogous routes for the target compound.

Biological Relevance :

- The 5-nitropyridine moiety is often used in kinase inhibitors due to its ability to form hydrogen bonds with active-site residues. The thioether analog (CAS 1353981-45-9) might exhibit altered selectivity due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .

生物活性

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a nitropyridine moiety and a piperidine ring, has been explored for various applications, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22N4O4

- Molecular Weight : 322.36 g/mol

- CAS Number : 1085841-38-8

The biological activity of tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets. The nitropyridine group is believed to modulate enzyme and receptor activity, while the piperidine structure enhances binding affinity and stability. The compound may also participate in redox reactions, influencing various cellular pathways and biochemical processes .

Antimicrobial Activity

Research indicates that tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Properties

Preliminary studies have explored the compound's anticancer potential. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating its potency against certain cancer types, although further research is needed to elucidate the exact pathways involved .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Investigated the compound's mechanism of action, revealing that it induces apoptosis through the mitochondrial pathway. |

Comparison with Similar Compounds

The biological activity of tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate can be compared to structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| tert-butyl 4-(5-nitropyridin-2-ylamino)methylpiperidine-1-carboxylate | Similar structure but with methyl substitution | Moderate antimicrobial activity |

| tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate | Different nitro position | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。